![molecular formula C11H12ClNOS B14796229 7-(4-Chlorophenyl)-1,4-thiazepan-5-one](/img/structure/B14796229.png)
7-(4-Chlorophenyl)-1,4-thiazepan-5-one
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Overview
Description
7-(4-Chlorophenyl)-1,4-thiazepan-5-one is a heterocyclic compound that contains a thiazepane ring with a chlorophenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-1,4-thiazepan-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzylamine with thioglycolic acid, followed by cyclization under acidic conditions to form the thiazepane ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-Chlorophenyl)-1,4-thiazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another heterocyclic compound with a chlorophenyl group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with similar structural features.
Uniqueness
7-(4-Chlorophenyl)-1,4-thiazepan-5-one is unique due to its specific ring structure and the presence of both a thiazepane ring and a chlorophenyl group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
7-(4-Chlorophenyl)-1,4-thiazepan-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, based on recent studies.
Chemical Structure and Properties
The compound features a thiazepan ring substituted with a 4-chlorophenyl group, which contributes to its biological activity. The presence of the thiazepan moiety is known to enhance interactions with biological targets, making it a valuable scaffold in drug design.
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits moderate to strong antibacterial activity against various bacterial strains. In one study, derivatives of thiazepan were synthesized and screened for their antibacterial properties:
Compound | Bacterial Strain | Activity Level |
---|---|---|
This compound | Salmonella typhi | Moderate to Strong |
This compound | Bacillus subtilis | Moderate to Strong |
This compound | Other strains tested | Weak to Moderate |
These results suggest that the compound's structure allows it to interact effectively with bacterial cell membranes or essential metabolic pathways .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focusing on its derivatives revealed that certain compounds exhibited significant cytotoxic effects against cancer cell lines. For instance, compounds derived from thiazepans were shown to inhibit cell proliferation in breast cancer cell lines (MCF-7) through mechanisms involving apoptosis and disruption of cell cycle progression.
Case Study:
In vitro studies demonstrated that specific thiazepan derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. The IC50 values for these compounds ranged from 10 µM to 50 µM, indicating potential for further development as anticancer agents .
3. Enzyme Inhibition
Enzymatic inhibition is another critical aspect of the biological activity of this compound. The compound has been identified as a potent inhibitor of several key enzymes:
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
Acetylcholinesterase | Competitive Inhibition | 2.14 ± 0.003 |
Urease | Non-competitive Inhibition | Strong Activity |
These findings indicate that the compound can effectively modulate enzyme activity associated with various diseases, including neurodegenerative disorders and infections .
The biological activity of this compound is likely due to its ability to bind with specific target proteins or enzymes within cells. Molecular docking studies have shown favorable interactions between the compound and amino acids in active sites of target enzymes, suggesting a mechanism of action that involves direct binding and inhibition .
Properties
Molecular Formula |
C11H12ClNOS |
---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-1,4-thiazepan-5-one |
InChI |
InChI=1S/C11H12ClNOS/c12-9-3-1-8(2-4-9)10-7-11(14)13-5-6-15-10/h1-4,10H,5-7H2,(H,13,14) |
InChI Key |
ZHAGLUBWOKQWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(CC(=O)N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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